Antheraxanthin
Overview
Description
Antheraxanthin is a bright yellow accessory pigment found in many organisms that perform photosynthesis. It is a xanthophyll cycle pigment, an oil-soluble alcohol within the xanthophyll subgroup of carotenoids. This compound is both a component in and product of the cellular photoprotection mechanisms in photosynthetic green algae, red algae, euglenoids, and plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Antheraxanthin is synthesized through the xanthophyll cycle, where specific carotenoid pigments are transformed via enzymatic reactions. The cycle involves the conversion of violaxanthin to this compound and then to zeaxanthin under high light intensity in the presence of a proton gradient across thylakoid membranes .
Industrial Production Methods: Industrial production of this compound is not as common as other carotenoids. it can be produced through metabolic pathway engineering with heterologous microbial hosts such as Escherichia coli and Saccharomyces cerevisiae .
Chemical Reactions Analysis
Types of Reactions: Antheraxanthin undergoes various types of reactions, including oxidation and reduction. It is an intermediate molecule in the xanthophyll cycle, where it is formed from violaxanthin and converted to zeaxanthin .
Common Reagents and Conditions: The conversion of violaxanthin to this compound and then to zeaxanthin involves the enzyme violaxanthin de-epoxidase under high light intensity and the presence of a proton gradient .
Major Products: The major products formed from these reactions are this compound and zeaxanthin, which play crucial roles in photoprotection by dissipating excess light energy as heat .
Scientific Research Applications
Antheraxanthin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its role in the xanthophyll cycle and its contribution to non-photochemical quenching, a mechanism that protects plants from photoinhibition under high light conditions . Additionally, this compound and other carotenoids are investigated for their antioxidant properties and potential health benefits, including their ability to quench singlet oxygen and scavenge free radicals .
Mechanism of Action
Antheraxanthin exerts its effects through its role in the xanthophyll cycle. It is involved in the conversion of violaxanthin to zeaxanthin, which enhances the plant’s capacity for non-photochemical quenching and excess heat dissipation . This process helps protect the plant from photoinhibition and oxidative stress caused by excessive light .
Comparison with Similar Compounds
- Violaxanthin
- Zeaxanthin
- Neoxanthin
- Lutein
- β-Carotene
Comparison: Antheraxanthin is unique in its role as an intermediate in the xanthophyll cycle, specifically in the conversion of violaxanthin to zeaxanthin . While other carotenoids like lutein and β-carotene also play roles in photoprotection and antioxidant activity, this compound’s specific function in the xanthophyll cycle distinguishes it from these compounds .
Properties
IUPAC Name |
(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O3/c1-29(17-13-19-31(3)21-22-36-33(5)25-34(41)26-37(36,6)7)15-11-12-16-30(2)18-14-20-32(4)23-24-40-38(8,9)27-35(42)28-39(40,10)43-40/h11-24,34-35,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,22-21+,24-23+,29-15+,30-16+,31-19+,32-20+/t34-,35+,39-,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNSUWBAQRCHAV-OYQUVCAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015587 | |
Record name | Antheraxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640-03-9 | |
Record name | Antheraxanthin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Antheraxanthin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antheraxanthin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANTHERAXANTHIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0306J2L3DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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